4-(4-METHOXYPHENYL)-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE
Overview
Description
4-(4-Methoxyphenyl)-7-[(naphthalen-2-yl)methoxy]-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group and a naphthalen-2-ylmethoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-[(naphthalen-2-yl)methoxy]-2H-chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with naphthalen-2-ylmethanol in the presence of a base, followed by cyclization to form the chromen-2-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-7-[(naphthalen-2-yl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include phenolic derivatives, dihydrochromen-2-ones, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
4-(4-Methoxyphenyl)-7-[(naphthalen-2-yl)methoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[(naphthalen-2-yl)methoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Naphthalen-2-ylmethanol: Another precursor used in the synthesis.
Chromen-2-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4-(4-Methoxyphenyl)-7-[(naphthalen-2-yl)methoxy]-2H-chromen-2-one is unique due to the presence of both methoxyphenyl and naphthalen-2-ylmethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-(naphthalen-2-ylmethoxy)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O4/c1-29-22-10-8-20(9-11-22)25-16-27(28)31-26-15-23(12-13-24(25)26)30-17-18-6-7-19-4-2-3-5-21(19)14-18/h2-16H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBBEWKDZJYYOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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